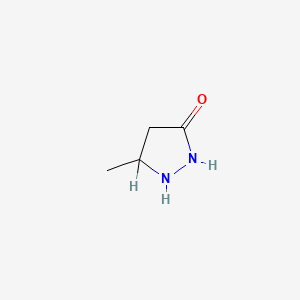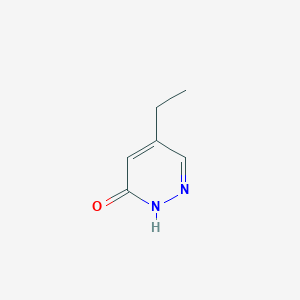
ethyl N-phenylmethoxycarbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamates, including ethyl N-phenylmethoxycarbamate, involves the use of carbamate derivatives which are integral to many approved therapeutic agents. Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .Molecular Structure Analysis
The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis
Carbamates, including ethyl N-phenylmethoxycarbamate, have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . They are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides, and play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .Physical And Chemical Properties Analysis
Ethyl N-phenylmethoxycarbamate has a molecular weight of 195.21 g/mol. More detailed physical and chemical properties can be found on databases like PubChem .Aplicaciones Científicas De Investigación
Carcinogenicity Studies
Research has indicated that ethyl carbamate (urethane), a compound related to ethyl N-phenylmethoxycarbamate, is a frequent contaminant of fermented foods and beverages and has been reassessed for its carcinogenicity. The International Agency for Research on Cancer (IARC) meeting in Lyon, France, brought together scientists to evaluate the carcinogenic potential of alcoholic beverages and ethyl carbamate, highlighting the importance of understanding the health impacts of such compounds in our consumption habits (Baan et al., 2007).
Antimitotic Agents
Ethyl N-phenylmethoxycarbamate's related compound, ethyl carbamate, was studied for its antimitotic effects, revealing that it produces hypertrophies and arrests growth in cereal seedlings, suggesting a cytotoxic effect blocking mitosis. This characteristic led to further research on its effects on tumor growth in mammals, hinting at potential applications in cancer treatment (Hendry et al., 1951).
Studies on Photodegradation
Ethyl N-phenylmethoxycarbamate's structural relatives have been the subject of photodegradation studies, such as ethiofencarb, to understand the degradation kinetics in various media. These studies provide insights into the environmental fate and behavior of carbamate pesticides, which could inform the handling and regulation of similar compounds (Sanz-Asensio et al., 1999).
Aminolysis Studies
The kinetics and mechanisms of aminolysis reactions of ethyl N-phenylmethoxycarbamate-related compounds have been investigated to understand their reactivity and potential applications in chemical synthesis and pharmaceutical development (Oh et al., 2004).
Detection and Quantification in Foods
Efforts to develop an indirect ELISA for the determination of ethyl carbamate in Chinese rice wine illustrate the importance of accurate detection methods for food safety. This work highlights the ongoing need for reliable and sensitive analytical techniques to monitor contaminants in food and beverages, which can be applied to similar compounds for ensuring public health (Luo et al., 2017).
Safety And Hazards
Direcciones Futuras
Carbamate derivatives have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Future research will likely continue to explore the potential applications of carbamates in various fields of medicine .
Propiedades
IUPAC Name |
ethyl N-phenylmethoxycarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-13-10(12)11-14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCREYLPHMEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292182 | |
| Record name | ethyl(benzyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-phenylmethoxycarbamate | |
CAS RN |
5555-72-6 | |
| Record name | Ethyl N-(phenylmethoxy)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5555-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 80672 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005555726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC80672 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl(benzyloxy)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(7-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B1595388.png)
